molecular formula C12H22O3 B1582634 2-Ethylbutyric anhydride CAS No. 54502-37-3

2-Ethylbutyric anhydride

Cat. No.: B1582634
CAS No.: 54502-37-3
M. Wt: 214.3 g/mol
InChI Key: YCURDTPXHPXCKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethylbutyric anhydride is an organic compound with the molecular formula C12H22O3. It is a derivative of butanoic acid, specifically an anhydride formed from 2-ethylbutanoic acid. This compound is used in various chemical reactions and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethylbutyric anhydride can be synthesized from 2-ethylbutanoic acid. One common method involves the reaction of 2-ethylbutanoic acid with a dehydrating agent such as phosphorus trichloride or thionyl chloride. The reaction typically occurs in an inert solvent like dichloromethane at room temperature .

Industrial Production Methods: In industrial settings, this compound is produced using similar dehydration reactions but on a larger scale. The process involves continuous distillation to purify the product and ensure high yield and quality .

Chemical Reactions Analysis

Types of Reactions: 2-Ethylbutyric anhydride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Ethylbutyric anhydride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce the 2-ethylbutanoic acid moiety into molecules.

    Biology: Employed in the synthesis of biologically active compounds.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.

    Industry: Applied in the production of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of 2-ethylbutyric anhydride involves nucleophilic acyl substitution. The compound reacts with nucleophiles such as water, alcohols, or amines, leading to the formation of carboxylic acids, esters, or amides, respectively. The reaction proceeds through the formation of a tetrahedral intermediate, which then collapses to release the leaving group and form the final product .

Comparison with Similar Compounds

Uniqueness: 2-Ethylbutyric anhydride is unique due to the presence of the ethyl group, which influences its reactivity and the types of products it forms. This makes it particularly useful in synthesizing compounds that require the 2-ethylbutanoic acid moiety .

Properties

IUPAC Name

2-ethylbutanoyl 2-ethylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O3/c1-5-9(6-2)11(13)15-12(14)10(7-3)8-4/h9-10H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCURDTPXHPXCKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)OC(=O)C(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30202914
Record name 2-Ethylbutyric anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30202914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54502-37-3
Record name Butanoic acid, 2-ethyl-, anhydride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54502-37-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethylbutyric anhydride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054502373
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 54502-37-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67901
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Ethylbutyric anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30202914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethylbutyric anhydride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.789
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-ETHYLBUTYRIC ANHYDRIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9DT9S9P8TF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethylbutyric anhydride
Reactant of Route 2
Reactant of Route 2
2-Ethylbutyric anhydride
Reactant of Route 3
Reactant of Route 3
2-Ethylbutyric anhydride
Reactant of Route 4
Reactant of Route 4
2-Ethylbutyric anhydride
Reactant of Route 5
Reactant of Route 5
2-Ethylbutyric anhydride
Reactant of Route 6
Reactant of Route 6
2-Ethylbutyric anhydride
Customer
Q & A

Q1: What is the primary reaction outcome when 2-ethylbutyric anhydride is reacted with N-(2-hydroxybenzyl)anthranilic acids?

A1: The research primarily focuses on using acetic, isobutyric, and 2-ethylbutyric anhydrides to synthesize various heterocyclic compounds. While it doesn't explicitly state the reaction outcome with this compound, we can infer based on the reaction conditions and analogous reactions with other anhydrides. The paper describes the formation of 11-acyl-11,12-dihydrodibenz[bf][1,5]oxazocin-6-ones (compounds 9-13) when N-(2-hydroxybenzyl)anthranilic acids (compounds 1) are reacted with acetic, isobutyric, and 2-ethylbutyric anhydrides []. This suggests that reacting N-(2-hydroxybenzyl)anthranilic acids with this compound likely yields a corresponding 11-acyl-11,12-dihydrodibenz[bf][1,5]oxazocin-6-one derivative where the acyl group originates from this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.